molecular formula C17H11N3OS B1202940 1-(2-Benzothiazolylazo)-2-naphthol CAS No. 3012-50-8

1-(2-Benzothiazolylazo)-2-naphthol

Cat. No.: B1202940
CAS No.: 3012-50-8
M. Wt: 305.4 g/mol
InChI Key: NXFVJTJWPUVTKK-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Azo Compounds in Chemical Science

Heterocyclic azo compounds are a major class of organic dyes characterized by the presence of at least one heterocyclic ring system and an azo group (-N=N-). rsc.orgmdpi.com These compounds are synthesized through a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, which is then coupled with a heterocyclic structure like pyrazole (B372694) or thiazole (B1198619). dergipark.org.tr The incorporation of heterocyclic moieties into the azo dye framework often leads to enhanced properties such as improved coloring, greater tinctorial strength, and better thermal stability compared to their carbocyclic counterparts. rsc.org

The design and synthesis of various heterocyclic azo derivatives are extensively studied due to their wide-ranging applications in fields like optics, electrochemistry, and biology. dergipark.org.tr Researchers are continually exploring new synthetic methods for these compounds, driven by their potential as scaffolds in the pharmaceutical sector and their use in high-tech applications such as laser printing materials and liquid crystals. dergipark.org.trrsc.org

Significance of Benzothiazole (B30560) and Naphthol Moieties in Organic Synthesis

The benzothiazole and naphthol components of 1-(2-Benzothiazolylazo)-2-naphthol are themselves significant players in organic synthesis.

Benzothiazole , a fused ring system containing a benzene (B151609) ring and a thiazole ring, is a cornerstone in medicinal and biochemistry. nih.govbibliomed.org Its derivatives are known to exhibit a wide array of biological activities. nih.gov The benzothiazole nucleus is a key structural motif in the development of new therapeutic agents. bibliomed.orgnih.gov

Naphthol , a derivative of naphthalene (B1677914) with a hydroxyl group, exists in two isomeric forms: 1-naphthol (B170400) and 2-naphthol (B1666908). britannica.com Both are crucial intermediates in the manufacturing of dyes and other chemicals. britannica.com 2-naphthol, in particular, is a widely used precursor for numerous dyes and is known for its reactivity, which is greater than that of phenol. britannica.comwikipedia.org The synthesis of polysubstituted naphthalenes and 2-naphthols is an area of active research due to their importance in the chemical and pharmaceutical industries. nih.gov

Research Landscape of this compound and Related Derivatives

The unique structure of this compound, combining the features of benzothiazole, an azo group, and naphthol, has led to its investigation in several areas. A primary application lies in analytical chemistry, where it serves as a chromogenic reagent for the spectrophotometric determination of various metal ions. ontosight.ai The compound's ability to form colored complexes with metals like copper, zinc, and nickel makes it a valuable tool for their quantification. ontosight.airesearchgate.net

The synthesis of this compound is typically achieved through a diazotization-coupling reaction, where diazotized 2-aminobenzothiazole (B30445) is reacted with 2-naphthol. ontosight.ai This process yields a molecule with a characteristic absorption spectrum, which is fundamental to its use in spectrophotometry. ontosight.ai

Current research continues to explore the potential of this compound and its derivatives. Studies have investigated its use in various analytical methods, including ion-exchange chromatography for the separation and quantification of heavy metals in environmental samples. researchgate.net The synthesis of new derivatives by modifying the benzothiazole or naphthol rings is an ongoing effort to tune the compound's properties for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3012-50-8

Molecular Formula

C17H11N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yldiazenyl)naphthalen-2-ol

InChI

InChI=1S/C17H11N3OS/c21-14-10-9-11-5-1-2-6-12(11)16(14)19-20-17-18-13-7-3-4-8-15(13)22-17/h1-10,21H

InChI Key

NXFVJTJWPUVTKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O

Other CAS No.

3012-50-8

Synonyms

1-2-(benzothiazolylazo)-2-naphthol
2-(2-hydroxy-1-naphthylazo)benzothiazole
BTAN

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Classical Diazotization-Coupling Reactions

The primary and most conventional method for synthesizing 1-(2-Benzothiazolylazo)-2-naphthol and related azo dyes is a two-stage process involving diazotization followed by an azo coupling reaction. rsc.orgbyjus.com This electrophilic aromatic substitution reaction begins with the conversion of a primary aromatic amine, in this case, 2-aminobenzothiazole (B30445), into a diazonium salt. This salt then acts as an electrophile, reacting with a coupling component, 2-naphthol (B1666908), to form the final azo compound, which is characterized by the −N=N− functional group, known as a chromophore, responsible for its color. byjus.comvedantu.com

The general synthesis proceeds as follows:

Diazotization: 2-Aminobenzothiazole is treated with nitrous acid (HNO₂) to form the corresponding benzothiazole-2-diazonium salt. byjus.comnih.gov The nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). byjus.comvedantu.com

Azo Coupling: The freshly prepared, and often unstable, diazonium salt is then introduced to a solution of 2-naphthol (β-naphthol). wikipedia.org The coupling reaction results in the formation of this compound, which precipitates as a colored solid. byjus.comyoutube.com

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of reaction conditions. Key parameters such as temperature, pH, and the choice of reagents are critical for maximizing product formation and minimizing side reactions.

pH Control: The pH of the reaction medium is crucial for both stages. The diazotization of 2-aminobenzothiazole requires a strongly acidic medium to generate the necessary nitrous acid from sodium nitrite and to prevent the diazonium salt from coupling with the unreacted amine. rsc.orgbyjus.com Conversely, the coupling reaction with 2-naphthol is most effective under alkaline or mildly acidic conditions (pH 4-5). vedantu.com An alkaline medium, typically achieved with sodium hydroxide, deprotonates the hydroxyl group of 2-naphthol, forming the more nucleophilic naphthoxide ion, which enhances its reactivity toward the electrophilic diazonium salt. byjus.comvedantu.com

Reagents: For the diazotization of less reactive amines like substituted benzothiazoles, a stronger nitrosating agent such as nitrosylsulfuric acid can be employed instead of in situ generated nitrous acid. nih.govacu.edu.in This is prepared by dissolving sodium nitrite in concentrated sulfuric acid.

The table below summarizes the optimized conditions for the classical synthesis of azo dyes like this compound.

Parameter Condition Purpose Reference(s)
Temperature 0-5°CTo ensure the stability of the diazonium salt and prevent decomposition. rsc.orgvedantu.comnih.gov
Diazotization pH Strongly AcidicTo generate nitrous acid in situ and stabilize the diazonium salt. rsc.orgbyjus.com
Coupling pH AlkalineTo activate the 2-naphthol coupling component by forming the naphthoxide ion. byjus.comvedantu.com
Diazotizing Agent NaNO₂/HCl or Nitrosylsulfuric AcidTo convert the primary aromatic amine into a diazonium salt. byjus.comnih.govacu.edu.in
Coupling Component 2-NaphtholTo react with the diazonium salt to form the azo linkage. wikipedia.org

This table presents a summary of generally optimized reaction conditions for the synthesis of azo dyes derived from 2-naphthol.

In the synthesis of this compound, 2-naphthol serves as the nucleophilic coupling component. wikipedia.org Aromatic compounds that are activated by electron-donating groups, such as phenols and naphthols, are suitable for this role. rsc.org The hydroxyl (-OH) group on the 2-naphthol ring is a strong activating group, increasing the electron density of the aromatic system and making it susceptible to electrophilic attack by the diazonium cation. vedantu.com

The coupling reaction is an example of electrophilic aromatic substitution. The reaction's regioselectivity is a key aspect; the diazonium ion attacks the C1 position (alpha-position) of 2-naphthol, adjacent to the hydroxyl group. stackexchange.com This preference is due to the greater stabilization of the intermediate carbocation (sigma complex). When the attack occurs at the C1 position, the resulting intermediate can delocalize the positive charge over two resonance structures while maintaining the aromaticity of the second ring. An attack at other positions, such as the C3 (gamma-position), would result in intermediates where the aromaticity of one of the rings is disrupted, making them less stable. stackexchange.com The formation of the azo bond at the C1 position creates an extended conjugated system that includes the benzothiazole (B30560) and naphthalene (B1677914) ring systems, which is fundamental to the compound's characteristic color. byjus.com

Functionalization and Structural Modification Approaches

The properties of this compound can be fine-tuned through the strategic functionalization and structural modification of either the benzothiazole or the naphthol moiety. These modifications can alter the dye's color, solubility, and other physicochemical properties. researchgate.net

Introducing various substituent groups onto the benzothiazole ring of the parent amine (2-aminobenzothiazole) is a common strategy to create a library of related azo dyes with diverse characteristics. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the electronic properties of the entire molecule and thus its visible light absorption spectrum, resulting in different colors. researchgate.net

For instance, research has shown the synthesis of various heteroarylazo dyes by diazotizing substituted 2-aminobenzothiazoles and coupling them with different components. acu.edu.inresearchgate.net These modifications are crucial for developing dyes for specific applications, such as disperse dyes for synthetic fibers. researchgate.net

The table below provides examples of how substituents on the benzothiazole ring can lead to different azo dye structures.

Starting Amine Substituent on Benzothiazole Resulting Azo Dye Class Reference(s)
2-AminobenzothiazoleNone (H)Parent Benzothiazole Azo Dyes nih.gov
6-Nitro-2-aminobenzothiazoleNitro (-NO₂)Nitro-substituted Benzothiazole Azo Dyes researchgate.net
6-Chloro-2-aminobenzothiazoleChloro (-Cl)Chloro-substituted Benzothiazole Azo Dyes acu.edu.in
2-Amino-6-ethoxybenzothiazoleEthoxy (-OCH₂CH₃)Ethoxy-substituted Benzothiazole Azo Dyes researchgate.net

This table illustrates the derivatization of benzothiazole-based azo dyes through the introduction of various substituents on the heterocyclic amine precursor.

In addition to modifying the benzothiazole ring, the naphthol moiety can also be structurally altered to create derivatives with specific properties. While the core synthesis focuses on 2-naphthol, related structures can be generated by using substituted naphthols or by further reacting the final azo dye. A significant area of research involves the synthesis of 1-amidoalkyl-2-naphthols and related compounds through one-pot, multi-component reactions involving 2-naphthol, an aldehyde, and an amide or nitrile. orgchemres.orgmdpi.comorgchemres.org Although not direct modifications of this compound itself, these studies demonstrate the versatility of the 2-naphthol scaffold in synthesizing complex molecules. mdpi.comnih.gov

For example, the Betti reaction, a multicomponent condensation, can produce aminobenzylnaphthols from 2-naphthol, aldehydes, and amines. nih.gov Such synthetic strategies could theoretically be adapted to modify the this compound structure post-synthesis or by using a pre-modified naphthol as the coupling component, opening avenues for new derivatives with potentially novel properties. Research on 2-substituted-1-naphthol derivatives also highlights how modifications to the naphthalene ring system can influence molecular interactions. nih.gov

Green Chemistry Principles in Synthesis of Azo Dyes

Traditional methods for synthesizing azo dyes often involve harsh conditions, such as the use of strong acids and potentially toxic solvents, which can generate significant chemical waste. lmaleidykla.lt In response, there is a growing focus on developing more environmentally friendly or "green" synthetic routes. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.orgrsc.org

Key green chemistry strategies applied to azo dye synthesis include:

Use of Solid Acid Catalysts: To circumvent the issues associated with liquid acids, solid acid catalysts have been developed. These include nano silica-supported boron trifluoride (nano BF₃·SiO₂) and sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H). rsc.orgtandfonline.comresearchgate.net These catalysts are often reusable, non-corrosive, and can facilitate reactions at room temperature, which also improves the stability of the diazonium salt intermediates. rsc.orgrsc.org

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding the reactants together at room temperature, significantly reduces volatile organic compound (VOC) emissions and simplifies product isolation. rsc.orgresearchgate.net

Use of Eco-Friendly Catalysts: Other environmentally benign catalysts, such as baker's yeast, clays, and zeolites, have been explored for diazotization and coupling reactions, completely avoiding the need for strong acids and alkalis. lmaleidykla.lt

The following table compares traditional and green synthesis methodologies for azo dyes.

Aspect Traditional Method Green Chemistry Approach Reference(s)
Catalyst Strong mineral acids (HCl, H₂SO₄)Reusable solid acids (e.g., Fe₃O₄@SiO₂-SO₃H), biocatalysts (e.g., baker's yeast). byjus.comlmaleidykla.ltrsc.org
Solvent Water, Acetic AcidSolvent-free (grinding) or water in certain catalyzed reactions. rsc.orgresearchgate.net
Temperature Low temperature (0-5°C) required for diazonium salt stability.Can often be performed at room temperature due to catalyst-imparted stability. rsc.orgrsc.org
Waste Acidic and basic effluents requiring neutralization.Minimal waste, catalyst can be recycled. lmaleidykla.ltrsc.org
Efficiency Modest yields due to diazonium salt decomposition.Often higher yields and shorter reaction times. rsc.orgrsc.org

This table provides a comparative overview of traditional versus green chemistry approaches in the synthesis of azo dyes.

Tautomeric Equilibria and Intramolecular Interactions

Azo-Hydrazone Tautomerism in Naphthol-Based Azo Compounds

Azo compounds that feature a hydroxyl group in a position ortho to the azo linkage, such as 1-(2-Benzothiazolylazo)-2-naphthol, can exist as a mixture of two tautomeric forms: the azo-enol form and the keto-hydrazone form. nih.gov This phenomenon is known as azo-hydrazone tautomerism. researchgate.net The two forms are isomers that can interconvert through the transfer of a proton. researchgate.net

Azo (Azo-enol) Form: In this form, the proton is located on the oxygen atom of the naphthol group, resulting in a distinct hydroxyl (-OH) group and an azo (-N=N-) linkage.

Hydrazone (Keto-hydrazone) Form: In this form, the proton has migrated from the hydroxyl oxygen to one of the azo nitrogen atoms. This results in a ketone (C=O) group on the naphthol ring and a hydrazone (-NH-N=) linkage.

These two structures possess different electronic configurations, which in turn affects their stability, color, and other chemical and physical properties. researchgate.net The equilibrium between these forms can be influenced by the molecular structure and external conditions such as temperature, solvent, and the pH of the medium. researchgate.net For many commercial azo pigments derived from β-naphthol, the hydrazone tautomer is the more stable form in the solid state. researchgate.net The stability of the hydrazone form is often attributed to the presence of a strong intramolecular six-membered-ring hydrogen bond. researchgate.net

Experimental Investigations of Tautomeric Forms

The existence and relative proportions of the azo and hydrazone tautomers of this compound in different states and solutions have been the subject of numerous experimental studies. Techniques such as single-crystal X-ray diffraction have shown that in the solid state, derivatives like 6-[(2-hydroxy-1-naphthyl)diazenyl]-2-methylbenzothiazole are composed principally of the hydrazone form. researchgate.net

Spectroscopic methods are powerful tools for investigating the azo-hydrazone tautomeric equilibrium in solution, as the proton exchange between the oxygen and nitrogen atoms is typically fast on the NMR timescale. unifr.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to probe the tautomeric equilibrium. In ¹H NMR, the chemical shift of the proton involved in the intramolecular hydrogen bond (O-H···N or N-H···O) is particularly informative. researchgate.net Similarly, the ¹³C NMR chemical shifts of the carbon atoms in the naphthol ring, especially C1 (bonded to the azo/hydrazone group) and C2 (bonded to the oxygen/carbonyl group), are sensitive to the tautomeric state. Studies on related benzothiazolyl azo dyes in solvents like DMSO and CDCl₃ have used 2D NMR techniques (COSY, HMQC, and HMBC) for precise signal assignment. researchgate.net The observed chemical shifts are often an average of the values for the pure azo and hydrazone forms, weighted by their relative populations. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the azo and hydrazone tautomers are distinct. The azo form typically exhibits a π→π* transition at a lower wavelength (in the UV or near-visible region), while the hydrazone form, with its more extended conjugated system, shows a characteristic absorption band at a longer wavelength in the visible region. researchgate.net The presence and position of these bands can indicate which tautomer predominates in a given solvent. For instance, in a study of a similar thiazolylazonaphthol dye, the main absorption band was observed around 500 nm. nih.gov

Table 1: Spectroscopic Data for Tautomer Identification
Spectroscopic MethodObserved FeatureIndication for Azo FormIndication for Hydrazone Form
¹H NMRChemical shift of labile protonSignal further downfield (typically >14 ppm)Signal slightly upfield compared to azo
¹³C NMRChemical shift of C2-OConsistent with C-OH bondDownfield shift, consistent with C=O bond
UV-VisLongest wavelength absorption (λmax)Band at shorter wavelengthBand at longer wavelength (red-shifted)

Computational Approaches to Tautomerism

Computational chemistry provides powerful insights into the tautomeric equilibrium by allowing for the detailed analysis of the structures, energies, and electronic properties of the different forms.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and relative stability of tautomers. nih.gov By calculating the total electronic energy of the optimized geometries of both the azo and hydrazone forms, researchers can predict which tautomer is more stable and by how much. These calculations can be performed in the gas phase or by using continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the effect of different solvents. mdpi.com

For benzothiazolyl azo derivatives of 2-naphthol (B1666908), DFT calculations have shown that the equilibrium in solution is often only slightly shifted towards the hydrazone form. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results. For example, the M06-2X functional with a TZVP or 6-311+G(d,p) basis set has been shown to provide good agreement with experimental data for these types of compounds. researchgate.netunifr.ch DFT calculations can also be used to simulate NMR spectra, which helps in the interpretation of experimental data by comparing calculated chemical shifts for each tautomer with the observed averaged signals. nih.gov

Table 2: Representative DFT Calculation Results for Tautomer Stability
Computational ModelCalculated PropertyResult Interpretation
M06-2X/6-311+G(d,p)Relative Energy (ΔE)Lower energy indicates higher stability. Small ΔE suggests an equilibrium mixture.
GIAO method with DFT¹H and ¹³C Chemical ShiftsAids in assigning experimental NMR signals to specific tautomers. mdpi.com
TD-DFTElectronic Transitions (UV-Vis)Predicts λmax for each tautomer, helping to interpret experimental spectra. nih.gov

Influence of Solvent and Substituents on Tautomeric Equilibrium

The position of the azo-hydrazone equilibrium is not fixed and is highly sensitive to both the solvent environment and the electronic nature of substituents on the aromatic rings.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a critical role. mdpi.com

Apolar Solvents: In nonpolar solvents, the equilibrium often favors the less polar tautomer. For many naphthol-based azo dyes, this is the azo form, which is stabilized by the intramolecular O-H···N hydrogen bond.

Polar Aprotic Solvents: Solvents like DMSO can interact with the solute and may slightly shift the equilibrium. researchgate.net

Polar Protic Solvents: Solvents capable of donating hydrogen bonds (e.g., alcohols, water) can significantly influence the equilibrium. They can compete for hydrogen bonding with the solute, potentially destabilizing the intramolecular hydrogen bond and favoring the tautomer that is better solvated. An increase in solvent polarity generally leads to an enhancement of intramolecular interactions. nih.gov For some related dyes, solvents with a high ability to act as H-bond donors shift the equilibrium towards the hydrazone-trans tautomer. researchgate.net

Substituent Effects: The electronic properties of substituents on the benzothiazole (B30560) or naphthol rings can alter the relative acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen atoms, thereby shifting the tautomeric equilibrium.

Electron-donating groups (EDGs): An EDG on the benzothiazole ring would increase the electron density on the azo group, potentially increasing the basicity of the nitrogen atom and favoring the hydrazone form.

Electron-withdrawing groups (EWGs): An EWG on the benzothiazole ring would decrease the basicity of the azo nitrogen, making protonation less favorable and potentially shifting the equilibrium towards the azo form. The effect of substituents can be enhanced by solvation. nih.gov

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Chelation Properties

1-(2-Benzothiazolylazo)-2-naphthol is an azo dye that functions as a chelating ligand. Its ability to form stable rings with metal ions is a key feature of its chemical properties. The design of this ligand incorporates several functional groups that are pivotal to its coordination capabilities.

The molecule acts as a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms. These donor sites are the nitrogen atom of the benzothiazole (B30560) group, one of the nitrogen atoms of the azo group, and the oxygen atom from the hydroxyl group of the naphthol ring. This tridentate nature allows for the formation of stable five- and six-membered chelate rings upon complexation with a metal ion, a configuration that is entropically favored and contributes to the stability of the resulting metal complex.

The presence of the azo group (-N=N-) and the hydroxyl (-OH) group in proximity allows for the deprotonation of the hydroxyl group upon complexation, leading to the formation of a strong metal-oxygen bond. The electronic properties of the benzothiazole and naphthol rings can also influence the electron density on the donor atoms, thereby modulating the stability and reactivity of the metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux to facilitate the reaction. makhillpublications.co The resulting solid complexes can then be isolated by filtration, washed, and purified by recrystallization. makhillpublications.co Characterization of these complexes is crucial to confirm their structure and properties.

This compound readily forms complexes with a range of first-row transition metal ions, including but not limited to Manganese(II), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). makhillpublications.conih.gov The synthesis generally involves mixing a solution of the ligand with a solution of the corresponding metal chloride or sulfate (B86663) salt in an alcoholic medium. makhillpublications.coresearchgate.net The resulting complexes often exhibit distinct colors, which differ from that of the free ligand.

Characterization techniques such as elemental analysis, infrared (IR) spectroscopy, and magnetic susceptibility measurements are employed to determine the composition and structure of these complexes. makhillpublications.coresearchgate.net For instance, a shift in the IR absorption band of the hydroxyl group and the azo group upon complexation provides evidence of the coordination of these groups to the metal ion.

Table 1: Examples of Synthesized Transition Metal Complexes with Derivatives of Azo-Naphthol Ligands

Metal Ion Ligand Stoichiometry (Metal:Ligand) Reference
Co(II) N-Benzothiazol-2-yl-N'-naphthalen-1-yl-ethane-1,2-diamine 1:2 makhillpublications.co
Cu(II) N-Benzothiazol-2-yl-N'-naphthalen-1-yl-ethane-1,2-diamine 1:2 makhillpublications.co
Zn(II) N-Benzothiazol-2-yl-N'-naphthalen-1-yl-ethane-1,2-diamine 1:1 makhillpublications.co
Fe(II) 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine 1:3 nih.gov
Cu(II) 3-(2'-pyridyl)-benzo-1,2,4-thiadiazine 1:1 and 1:2 nih.gov
Fe(III) 1-[(4-nitrophenyl)diazenyl]-2-naphthol Not specified researchgate.net
Co(II) 1-[(4-nitrophenyl)diazenyl]-2-naphthol Not specified researchgate.net

This table is illustrative and includes complexes of similar azo-containing ligands to demonstrate the scope of complexation.

While less common than with transition metals, studies have also explored the complexation of this compound and related azo dyes with f-block elements. The larger ionic radii and higher coordination numbers of lanthanide and actinide ions can lead to complexes with different stoichiometries and geometries compared to those of transition metals. These complexation reactions are also of interest for potential applications in separation and extraction processes.

Determining the stoichiometry and stability of the metal complexes is fundamental to understanding their behavior in solution. The molar ratio method and the continuous variation method (Job's plot) are common spectrophotometric techniques used to determine the metal-to-ligand ratio in a complex. libretexts.org These methods involve preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant and measuring the absorbance at the wavelength of maximum absorption of the complex. libretexts.org

The stability constant (K) of a complex is a measure of its thermodynamic stability in solution. scispace.com Higher values of the stability constant indicate a more stable complex. scispace.com These constants are often determined using spectrophotometric data, potentiometric titrations, or other analytical methods. The stability of complexes with this compound is influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent used.

Table 2: Stability Constants of Metal Complexes with Azo-Related Ligands

Metal Ion Ligand Method Log K Solvent Reference
Ca(II) Diazophenylcalix nih.govarene UV-Vis 4.11 CH3CN researchgate.net
Co(II) 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) Spectrophotometry Not specified Methanol, Acetonitrile, DMSO nih.gov
Ni(II) 1-(2-pyridylazo)-2-naphthol (PAN) Spectrophotometry Not specified Methanol, Acetonitrile, DMSO nih.gov
Zn(II) 1-(2-pyridylazo)-2-naphthol (PAN) Spectrophotometry Not specified Methanol, Acetonitrile, DMSO nih.gov
Ca(II) N-phenylaza-15-crown-5 derivative UV-Vis 4.88 Not specified researchgate.net

This table provides examples of stability constant determination for similar ligand systems to illustrate the principles.

Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the interaction between this compound and metal ions.

UV-Visible spectrophotometry is a primary tool for studying the formation of metal complexes in solution. The formation of a complex between this compound and a metal ion is typically accompanied by a significant change in the UV-Vis absorption spectrum. This change can manifest as a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity.

The free ligand, this compound, exhibits characteristic absorption bands in the UV-Visible region. Upon complexation, these bands may shift to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). The magnitude of this shift can provide qualitative information about the extent of electronic interaction between the metal and the ligand.

By monitoring the changes in absorbance as a function of metal ion concentration, ligand concentration, or pH, it is possible to study the dynamics of complex formation. This includes determining the stoichiometry of the complex, calculating its stability constant, and in some cases, investigating the kinetics of the complexation reaction. nih.govnih.gov The appearance of a new, well-defined absorption band corresponding to the metal complex allows for the quantitative determination of metal ions, making this compound a useful chromogenic reagent in analytical chemistry.

Infrared Spectroscopy for Coordination Sites Identification

Infrared (IR) spectroscopy is a primary tool for identifying the donor atoms of a ligand that are involved in bonding with a metal ion. By comparing the IR spectrum of the free this compound ligand with the spectra of its metal complexes, characteristic shifts in vibrational frequencies reveal the coordination sites.

For this compound, coordination is expected to occur in a tridentate fashion, involving the phenolic oxygen, one of the azo group's nitrogen atoms, and the nitrogen atom of the benzothiazole ring. The key evidence from IR analysis includes:

Phenolic O-H Group: The free ligand typically displays a broad absorption band corresponding to the phenolic ν(O-H) stretching vibration. Upon deprotonation and coordination of the oxygen atom to the metal ion, this band disappears, providing strong evidence of chelation through the naphthol oxygen.

Azo N=N Group: The stretching vibration of the azo group, ν(N=N), in the free ligand spectrum is expected to shift, usually to a lower frequency (wavenumber), upon complexation. This shift indicates the involvement of one of the azo nitrogen atoms in the coordinate bond, which alters the bond order.

Benzothiazole C=N Group: The ν(C=N) stretching vibration of the benzothiazole ring is also sensitive to coordination. A shift in the position of this band in the complex's spectrum compared to the free ligand suggests that the nitrogen atom of the benzothiazole ring is a coordination site.

New Far-IR Bands: The formation of new bonds between the metal ion and the ligand's donor atoms (O and N) gives rise to new, low-frequency absorption bands in the far-infrared region of the spectra. These bands, corresponding to ν(M-O) and ν(M-N) vibrations, are direct evidence of coordination.

Table 1: Expected Infrared Spectral Changes upon Complexation of this compound This table illustrates the generally expected shifts in IR frequencies for interpreting coordination. Actual wavenumbers can vary based on the specific metal ion and complex geometry.

Functional GroupTypical Wavenumber (cm⁻¹) in Free LigandExpected Change Upon Metal CoordinationReason for Change
Phenolic ν(O-H)~3400 (broad)DisappearsDeprotonation and M-O bond formation.
Azo ν(N=N)~1400-1450Shifts to lower frequencyInvolvement of an azo nitrogen in coordination.
Benzothiazole ν(C=N)~1550-1600Shifts to lower frequencyInvolvement of the benzothiazole nitrogen in coordination.
Metal-Nitrogen ν(M-N)N/AAppears at ~400-500Formation of a new coordinate bond.
Metal-Oxygen ν(M-O)N/AAppears at ~500-600Formation of a new coordinate bond.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. It is invaluable for studying complexes of paramagnetic metal ions such as Cu(II), Fe(III), Mn(II), and V(IV). The ESR spectrum provides detailed information about the electronic environment, geometry, and the nature of the metal-ligand bonding in these complexes.

For a paramagnetic complex of this compound, such as a Cu(II) chelate, the key parameters derived from the ESR spectrum are the g-tensor values (g|| and g⊥) and the copper nuclear hyperfine coupling constant (A||).

g-Tensor Values: These values indicate the geometry of the complex. For instance, in axially symmetric Cu(II) complexes, if g|| > g⊥ > 2.0023, it suggests a distorted octahedral or square-planar geometry with the unpaired electron residing in the dx²-y² orbital. The deviation of these values from that of a free electron (2.0023) is influenced by spin-orbit coupling and the ligand field.

Hyperfine Coupling Constant (A||): The magnitude of the A|| value provides insight into the covalent character of the metal-ligand bond. A smaller A|| value generally implies a higher degree of covalency, as the unpaired electron is more delocalized onto the ligand.

Covalency Factor (α²): The g and A values can be used to estimate the covalency factor (α²), which quantifies the degree of covalent character in the in-plane sigma bonds between the metal and the ligand.

Table 2: Interpretation of ESR Spectral Parameters for a Typical Paramagnetic Complex This table outlines the type of information derived from ESR spectroscopy for paramagnetic metal complexes.

ParameterTypical Information DerivedExample Interpretation
g-tensor (g||, g⊥)Coordination geometry and electronic ground state.For Cu(II), g|| > g⊥ ≈ 2.04 suggests a square-planar or tetragonally distorted octahedral geometry.
Hyperfine Coupling (A||, A⊥)Nature of the metal-ligand bond and electron delocalization.A smaller A|| value indicates greater covalent character in the M-L bond.
Number of LinesInteraction with the central metal nucleus and ligand donor atoms.Hyperfine splitting from ⁶³Cu/⁶⁵Cu (I=3/2) produces a characteristic four-line pattern.

Structural Elucidation of Coordination Compounds

X-ray Crystallography of Metal Chelates

For a metal complex of this compound, a crystal structure analysis would confirm:

Coordination Mode: It would unambiguously show that the ligand binds to the metal center through the phenolic oxygen, an azo nitrogen, and the benzothiazole nitrogen, confirming its tridentate nature.

Coordination Geometry: The arrangement of the ligand(s) and any co-ligands (like water or anions) around the central metal ion would be revealed, confirming geometries such as octahedral, square-planar, or tetrahedral. For example, a 1:2 metal-to-ligand complex, [M(L)₂], would likely adopt a distorted octahedral geometry. A 1:1 complex, [M(L)Cl], could be square-planar or tetrahedral depending on the metal ion.

Bonding Details: Precise measurements of the M-O and M-N bond lengths would provide further insight into the strength and nature of the coordination.

While specific crystal structures for complexes of this compound are not widely reported in foundational literature, studies on analogous compounds like 1-(2-thiazolylazo)-2-naphthol (B1671614) (TAN) show that they form crystalline complexes with well-defined geometries, such as square-planar for Pd(II) and octahedral for Ni(II).

Magnetic Susceptibility Measurements for Electronic Configuration

Magnetic susceptibility measurements provide crucial information about the number of unpaired electrons in a metal complex, which helps in determining the oxidation state and electronic configuration (high-spin or low-spin) of the central metal ion, and by extension, its coordination geometry.

The effective magnetic moment (μ_eff), calculated from the measured susceptibility and expressed in Bohr Magnetons (B.M.), is compared to theoretical spin-only values.

Octahedral vs. Square-Planar Ni(II): A Ni(II) (d⁸) complex with a magnetic moment of ~2.9–3.4 B.M. indicates two unpaired electrons, consistent with an octahedral geometry. A diamagnetic result (μ_eff = 0 B.M.) would strongly suggest a square-planar geometry.

Octahedral Co(II): High-spin octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.3–5.2 B.M.

Cu(II) Complexes: Cu(II) (d⁹) complexes are expected to have a magnetic moment of ~1.7–2.2 B.M., corresponding to one unpaired electron.

Table 3: Typical Magnetic Moment Values and Inferred Geometries for Common Metal Ions

Metal Iond-electron Countμ_eff (B.M.)Number of Unpaired ElectronsCommonly Inferred Geometry
Co(II)d⁷4.3 - 5.23Octahedral (High-Spin)
Ni(II)d⁸2.9 - 3.42Octahedral or Tetrahedral
Ni(II)d⁸00Square-Planar
Cu(II)d⁹1.7 - 2.21Octahedral, Square-Planar, etc.
Zn(II)d¹⁰00Diamagnetic (e.g., Tetrahedral)

Electrochemical Investigations of Metal Complexes

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes. It provides information on the oxidation and reduction potentials of the metal center and/or the ligand, the stability of different oxidation states, and the reversibility of the electron transfer processes.

When applied to metal complexes of this compound, a cyclic voltammogram can reveal:

Metal-Centered vs. Ligand-Centered Redox: By comparing the voltammogram of the complex to that of the free ligand, one can determine whether the observed redox processes involve the metal ion (e.g., Cu(II)/Cu(I)) or the ligand itself (which often has electroactive azo groups).

Effect of Coordination on Redox Potential: The coordination of the ligand to the metal ion typically shifts the redox potentials. The direction and magnitude of this shift depend on the nature of the ligand and its donor atoms, providing insight into the electronic effects of the ligand on the metal center.

Reversibility: The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the reversibility of the redox couple. A quasi-reversible or irreversible process often suggests that the electron transfer is coupled with a chemical change, such as a change in coordination geometry.

Table 4: Information Obtained from Cyclic Voltammetry of Metal Complexes

CV ParameterSymbolInformation Provided
Half-wave PotentialE₁/₂Thermodynamic measure of the redox couple's potential.
Peak Potential SeparationΔEp = Epa - EpcIndicates the kinetic reversibility of the electron transfer process.
Peak Current Ratioipa / ipcIndicates the stability of the species formed after electron transfer.

Analytical Chemistry Applications

Spectrophotometric Reagents for Trace Metal Ion Determination

The core analytical application of 1-(2-Benzothiazolylazo)-2-naphthol lies in its ability to form stable, colored chelate complexes with a variety of metal ions. The intensity of the color produced is proportional to the concentration of the metal ion, a principle that forms the basis of spectrophotometric analysis. The benzothiazolylazo group acts as a potent chromophore and complexing agent for this purpose.

Method Development and Optimization for Specific Metal Ions (e.g., Fe, Cu, Zn, Pd, Co, Ni, Cd, Hg, Mo, Cr, U, Th)

Method development for spectrophotometric determination involves optimizing several key parameters, including pH, reagent concentration, reaction time, and temperature, to ensure maximum color development and stability of the metal complex. While extensive research has been conducted on analogous compounds like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and 1-(2-thiazolylazo)-2-naphthol (B1671614) (TAN) for a wide range of metals, specific documented methods for this compound are less common. However, research on its derivatives demonstrates its utility for specific metal ions.

Mercury (Hg): A method utilizing a synthesized derivative, 7-(6-Bromo 2-benzothiazolyl azo)-8-Hydroxyquinoline, has been developed for the preconcentration and subsequent spectrophotometric determination of mercury(II). researchgate.net This method involves the complexation of Hg(II) with the reagent, which is then extracted and measured. Optimal conditions were established to achieve a low detection limit and high enrichment factor. researchgate.net

Molybdenum (Mo): Azo compounds derived from the diazotization of 2-aminobenzothiazole (B30445) have been synthesized and characterized for the spectrophotometric determination of molybdenum. researchgate.net

For other metal ions such as Fe, Cu, Zn, Pd, Co, Ni, Cd, Cr, U, and Th, specific methods employing the parent this compound are not as widely reported as for its thiazolylazo (TAN) and pyridylazo (PAN) counterparts. researchgate.netjcsp.org.pk However, the general principle of forming colored complexes is applicable. For instance, related benzothiazole (B30560) derivatives have been shown to form complexes with Co(III), Cu(II), and Ni(II). nih.govbiointerfaceresearch.com

Below is a table summarizing the analytical parameters for the determination of Mercury using a this compound derivative.

Metal IonReagentWavelength (λmax)Detection LimitLinear Range
Hg(II) 7-(6-Bromo 2-benzothiazolyl azo)-8-Hydroxyquinoline640 nm7.4 ng/mL8-500 ng/mL

Table 1: Spectrophotometric determination of Hg(II) using a derivative of this compound combined with cloud point extraction. researchgate.net

Preconcentration and Separation Techniques

To determine metal ions at trace or ultra-trace concentrations, a preconcentration step is often necessary to bring the analyte to a concentration level detectable by the instrument. This compound and its derivatives are used in conjunction with various extraction techniques to achieve this enrichment.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE), or solvent extraction, is a conventional method for separating and preconcentrating metal ions from aqueous solutions. In this technique, the metal ion in the aqueous sample reacts with a chelating agent like this compound to form a neutral, hydrophobic complex. This complex is then extracted into a small volume of an immiscible organic solvent. This process not only concentrates the analyte but also separates it from hydrophilic matrix components that could cause interference. The choice of organic solvent is critical for achieving high extraction efficiency. While effective, traditional LLE methods can involve the use of large volumes of volatile and often toxic organic solvents. xpublication.com

Solid-Phase Extraction (SPE) with Modified Sorbents

Solid-phase extraction (SPE) offers an alternative to LLE that reduces the consumption of organic solvents. orientjchem.org In this method, a solid sorbent material is chemically modified by immobilizing a chelating agent, such as this compound, onto its surface. When the aqueous sample is passed through a column packed with this modified sorbent, the target metal ions selectively bind to the chelating agent. Interfering species are washed away, and the retained metal ions are subsequently eluted with a small volume of a suitable solvent, such as an acid, for analysis. orientjchem.orgnih.gov Various materials, including silica (B1680970) gel, polyurethane foam, and polymeric resins, have been used as solid supports for creating these specialized sorbents. orientjchem.org

Cloud Point Extraction (CPE) Approaches

Cloud point extraction (CPE) is an environmentally friendly preconcentration technique that utilizes the unique properties of non-ionic surfactants. researchgate.netekb.eg When an aqueous solution of a non-ionic surfactant is heated above a specific temperature, known as the cloud point temperature, it becomes turbid and separates into two phases: a small, surfactant-rich phase and a larger, aqueous phase. researchgate.net

In the CPE methodology for trace metal determination, metal ions first form a hydrophobic complex with a chelating agent like a this compound derivative. These complexes are then entrapped within the micelles of the non-ionic surfactant in the aqueous solution. researchgate.net Upon heating, the micelles aggregate and trap the metal complex in the small volume of the surfactant-rich phase, achieving a high preconcentration factor. researchgate.netresearchgate.net This phase can then be diluted with a suitable solvent for spectrophotometric analysis.

A specific CPE method has been successfully developed for the determination of mercury using 7-(6-Bromo 2-benzothiazolyl azo)-8-Hydroxyquinoline as the chelating reagent and Triton X-114 as the non-ionic surfactant. researchgate.net The key parameters of this CPE method are summarized below.

ParameterOptimal Condition
Reagent 7-(6-Bromo 2-benzothiazolyl azo)-8-Hydroxyquinoline
Surfactant Triton X-114
Enrichment Factor 123
Recovery 100.43%

Table 2: Optimized parameters and figures of merit for the Cloud Point Extraction of Mercury(II). researchgate.net

Ion-Imprinted Polymers (IIPs) for Selective Adsorption

Ion-imprinted polymers (IIPs) are a class of materials designed with recognition sites for specific target ions, offering high selectivity in separation and extraction processes. The synthesis of IIPs involves polymerizing functional and cross-linking monomers in the presence of a template ion. Subsequent removal of the template leaves behind cavities that are sterically and chemically complementary to the target ion, enabling its selective rebinding. mdpi.comnih.gov This "lock and key" mechanism allows for the effective separation of target ions even from complex matrices containing other ions with similar physicochemical properties. mdpi.com

The compound this compound (BTAN) and similar chelating agents are valuable in the preparation of IIPs due to their ability to form stable complexes with metal ions. These complexes act as the template structure during polymerization. After the polymer matrix is formed, the metal ion is leached out, leaving behind imprinted cavities that retain the shape and functional group orientation of the BTAN-metal complex. lbl.govbibliotekanauki.pl These tailored recognition sites exhibit a strong affinity for the target metal ion, leading to enhanced adsorption capacity and selectivity compared to non-imprinted polymers (NIPs). mdpi.com

Research has demonstrated the successful application of IIPs based on similar azo dyes, such as 1-(2-pyridylazo)-2-naphthol (PAN), for the selective preconcentration of metal ions like Pb(II) and Ni(II). rsc.orgnih.gov For instance, a Pb(II)-imprinted polymer loaded with PAN showed significantly higher selectivity for Pb(II) over other divalent metal ions like Cu(II), Cd(II), Ni(II), Co(II), and Zn(II). rsc.org The maximum adsorption capacities for these IIPs are notably higher than their non-imprinted counterparts, underscoring the effectiveness of the imprinting process. rsc.orgrsc.org The enhanced performance of these polymers is attributed to the specific cavities created by the template, which provide a more favorable environment for the target ion to bind. mdpi.com

Adsorption Characteristics of Ion-Imprinted Polymers Based on Azo Dyes
Target IonIIP SystemMaximum Adsorption Capacity (mg/g)Key FindingsReference
Pb(II)Poly(methacrylic acid) loaded with 1-(2-pyridylazo)-2-naphthol (PAN)41.4Higher selectivity and adsorption capacity compared to non-imprinted polymer (NIP) and IIP without PAN. rsc.orgrsc.org
Ni(II)Magnetic ion-imprinted polymer based on n-allylthiourea in the presence of 1-(2-pyridylazo)-2-naphthol (PAN)Not specifiedAchieved higher relative selectivity coefficients for Ni(II) compared to the non-imprinted polymer. nih.gov

Development of Chemical Sensors

Optical Sensors for Metal Ion Detection

Optical sensors based on this compound and related benzothiazole derivatives have emerged as effective tools for the detection of various metal ions. These sensors operate on the principle of a measurable change in their optical properties, such as color (colorimetric) or fluorescence, upon complexation with a specific metal ion. nih.govnih.gov The nitrogen and sulfur atoms within the benzothiazole moiety, along with the hydroxyl group of the naphthol ring, act as binding sites for metal ions, leading to the formation of stable complexes. nih.gov This interaction alters the electronic structure of the molecule, resulting in a visible color change or a modification of its fluorescence emission. nih.govresearchgate.net

Colorimetric sensors offer the advantage of "naked-eye" detection, providing a simple and rapid qualitative or semi-quantitative analysis. nih.gov For instance, benzothiazole-based chemosensors have been developed that exhibit a distinct color change from colorless to yellow in the presence of ions such as Zn(II), Cu(II), and Ni(II). nih.gov The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the ligand.

Fluorescent sensors, on the other hand, often provide higher sensitivity and lower detection limits. researchgate.net These sensors can operate through different mechanisms, including fluorescence quenching ("turn-off") or enhancement ("turn-on"). A "turn-on" fluorescent response is particularly desirable as it produces a signal against a dark background, leading to improved signal-to-noise ratios. Benzothiazole derivatives have been designed to act as ratiometric and fluorescent "turn-on" chemosensors for specific ions like Zn(II). nih.gov The binding of the metal ion can restrict intramolecular rotation or influence photoinduced electron transfer (PET) processes, leading to a significant increase in fluorescence intensity.

Performance of Optical Sensors Based on Benzothiazole Azo Dyes for Metal Ion Detection
Target Ion(s)Sensor TypeObserved ChangeDetection LimitReference
Zn(II), Cu(II), Ni(II)ColorimetricColorless to yellowZn(II): 0.25 ppm, Ni(II): 0.30 ppm, Cu(II): 0.34 ppm nih.gov
Zn(II)Fluorescent (Turn-on)Bright yellow fluorescence (575 nm)0.25 ppm nih.gov
Cu(II)Colorimetric (Immobilized on agarose (B213101) film)Change in absorbanceNot specified nih.gov

Electrochemical Sensors for Analyte Quantification

While optical methods are prevalent, this compound and its derivatives can also be incorporated into electrochemical sensors for the quantification of various analytes. These sensors work by measuring the change in an electrical property (e.g., current, potential) that occurs when the analyte interacts with a chemically modified electrode. The BTAN molecule can be immobilized on the surface of an electrode, such as a carbon paste or glassy carbon electrode, to create a sensing interface.

The complexing ability of BTAN with metal ions is central to its function in electrochemical sensors. When the modified electrode is exposed to a solution containing the target metal ion, a complex is formed at the electrode surface. This complexation event can be detected using various electrochemical techniques, such as cyclic voltammetry, differential pulse voltammetry, or stripping voltammetry. For instance, the formation of the metal-BTAN complex can facilitate the electrochemical reduction or oxidation of the metal ion, leading to a measurable current signal that is proportional to the analyte's concentration.

The selectivity of these sensors is derived from the specific interaction between BTAN and the target metal ion. By carefully controlling the experimental conditions, such as pH and supporting electrolyte, it is possible to achieve selective detection of a particular metal ion in the presence of interfering species. The sensitivity of the sensor can be enhanced by optimizing the composition of the modified electrode and the parameters of the electrochemical measurement. While specific studies on BTAN-based electrochemical sensors are not abundant, the principles of using similar chelating agents in voltammetric analysis are well-established for the determination of trace metals.

pH Sensors and Indicators

Azo dyes, including this compound, are known for their pH-sensitive chromic properties, making them suitable for use as pH indicators and in the development of pH sensors. The color of these compounds is dependent on the protonation state of the molecule, particularly the azo group and the hydroxyl group of the naphthol ring. In acidic solutions, the nitrogen atoms of the azo group can be protonated, and the hydroxyl group remains in its protonated form. As the pH increases and the solution becomes more alkaline, the hydroxyl group can deprotonate, leading to a change in the electronic conjugation of the molecule.

This change in conjugation results in a shift in the wavelength of maximum absorbance (λmax), causing a visible color change. This property is the basis for their use as acid-base indicators in titrations. A similar compound, 1-(2-pyridylazo)-2-naphthol (PAN), is commonly used as a metal and acid-base indicator. sigmaaldrich.comavantorsciences.com It is expected that BTAN would exhibit analogous behavior, with distinct colors in its acidic and basic forms.

The pH-dependent optical response of BTAN can be harnessed to create optical pH sensors. This can be achieved by immobilizing the dye onto a solid support, such as a polymer film or a fiber optic probe. The change in absorbance or fluorescence of the immobilized indicator can then be measured and correlated to the pH of the surrounding medium. Such sensors offer advantages over traditional potentiometric pH electrodes, including freedom from electromagnetic interference and the potential for miniaturization.

Integration into Flow Injection Analysis (FIA) Systems

Flow Injection Analysis (FIA) is a highly efficient and automated technique for the rapid analysis of a large number of samples. The integration of this compound-based materials into FIA systems can lead to the development of sensitive and selective methods for the determination of trace metals. In such a system, a solid-phase extractor containing BTAN or a BTAN-based ion-imprinted polymer is packed into a small column and incorporated into the FIA manifold.

The analytical procedure typically involves injecting a known volume of the sample solution into a carrier stream, which then flows through the column. As the sample passes through, the target metal ions are selectively retained on the solid phase through complexation with the immobilized BTAN. After the preconcentration step, an eluent solution is passed through the column to release the retained metal ions, which are then transported to a detector, such as a flame atomic absorption spectrometer (FAAS) or an inductively coupled plasma atomic emission spectrometer (ICP-AES), for quantification.

This on-line preconcentration approach offers several advantages, including a high preconcentration factor, which allows for the determination of analytes at very low concentrations, and a reduction in matrix interferences, as interfering components of the sample matrix can be washed away before the elution of the target analyte. rsc.orgrsc.org A study utilizing a Pb(II)-imprinted polymer loaded with the similar 1-(2-pyridylazo)-2-naphthol (PAN) in an on-line FIA system coupled with FAAS demonstrated the feasibility and effectiveness of this approach for the sensitive and selective determination of lead. rsc.org

Application in Environmental and Industrial Sample Analysis

The analytical methods developed using this compound are well-suited for the analysis of real-world environmental and industrial samples, where the determination of trace metal concentrations is often crucial. The high sensitivity and selectivity of BTAN-based sensors and extraction materials allow for the accurate measurement of heavy metals in complex matrices such as natural waters, industrial effluents, and even solid samples after appropriate digestion. nih.govnih.gov

In environmental monitoring, these methods can be applied to assess water quality by determining the levels of toxic heavy metals like lead, cadmium, copper, and nickel. nih.gov For example, an optical sensor for copper was successfully used for its determination in natural water samples, including pipe, river, and well water. nih.gov Similarly, solid-phase extraction methods using BTAN-functionalized materials can be employed to preconcentrate trace metals from large volumes of water, thereby improving the detection limits of instrumental techniques like FAAS. nih.gov

In the industrial sector, the determination of metal content is important for quality control and process monitoring. For instance, in the textile industry, heavy metals may be present in dyes and wastewaters, and their monitoring is essential for regulatory compliance. researchgate.netscispace.com Analytical procedures based on BTAN can provide a cost-effective and efficient means for such analyses. The application of these methods has been demonstrated for the determination of heavy metals in various samples, including soot from domestic, commercial, and industrial sources, highlighting their versatility. researchgate.net

Applications of Azo Dye-Based Analytical Methods in Real Sample Analysis
Sample TypeTarget Analyte(s)Analytical MethodKey FindingsReference
Natural Water (Pipe, River, Well)Cu(II)Optical SensorResults were comparable with those obtained using ICP-AES. nih.gov
Water and SeafoodCu, Pb, Cd, NiSolid-Phase Extraction with PAN-modified nanoporous silicaAchieved low detection limits (ng/mL range) and high recoveries (>98%). nih.gov
Industrial SootMn, Cd, Zn, Cr, Pb, Ni, Cu, FeAtomic Absorption Spectrophotometry after sample preparationDemonstrated the presence of various heavy metals in industrial emissions. researchgate.net

Exploration of Biological Activities in Vitro Studies

Antimicrobial Activity Investigations

The antimicrobial properties of azo dyes and benzothiazole (B30560) derivatives are well-documented, prompting investigations into the specific efficacy of 1-(2-Benzothiazolylazo)-2-naphthol.

The antibacterial potential of azo compounds derived from β-naphthol has been evaluated against various bacterial strains. journaljpri.com While specific data for this compound is limited, studies on analogous compounds provide insight. For instance, a series of diaryl azo derivatives synthesized from β-naphthol were tested against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa, P. vulgaris) bacteria, demonstrating the general bio-potency of this class of compounds. nih.gov The general methodology for such screening involves agar (B569324) disc diffusion methods to determine zones of inhibition, followed by microdilution to establish the Minimum Inhibitory Concentration (MIC). nih.gov The structure of bacteria, particularly the composition of the cell wall, differentiates Gram-positive from Gram-negative strains and influences their susceptibility to antimicrobial agents. nih.gov Benzothiazole derivatives themselves have also shown broad-spectrum antibacterial activity. researchgate.net

Table 1: Representative Antibacterial Screening of Related Azo-Naphthol Compounds This table is illustrative of the types of data generated for compounds structurally related to this compound, as specific data for the target compound is not detailed in the provided sources.

Bacterial StrainTypeActivity of Related Compounds
Staphylococcus aureusGram-PositiveActive journaljpri.comnih.gov
Escherichia coliGram-NegativeActive journaljpri.comnih.gov
Pseudomonas aeruginosaGram-NegativeActive nih.gov
Proteus vulgarisGram-NegativeActive nih.gov
Streptococcus pyrogenesGram-PositiveActive journaljpri.com
Enterococcus faecalisGram-PositiveActive journaljpri.com
Salmonella typhiGram-NegativeActive journaljpri.com

The antifungal properties of benzothiazoles and azo dyes are of significant interest, especially with the rise of resistant fungal strains. frontiersin.org Research on 1-phenylazo-2-naphthol, a compound structurally similar to the subject molecule but lacking the benzothiazole ring, was conducted against the soil-borne pathogen Sclerotium rolfsii. researchgate.netresearchgate.net In that specific study, the compound did not show antifungal activity and, in contrast, appeared to slightly promote fungal biomass. researchgate.netresearchgate.net However, other studies on different azo dyes derived from β-naphthol have shown activity against the opportunistic yeast Candida albicans. journaljpri.com Benzothiazole derivatives have also been independently investigated and found to possess activity against various Candida species. nih.govnih.gov These findings suggest that the specific combination of the benzothiazole moiety with the azo-naphthol scaffold in this compound warrants specific investigation to determine its precise antifungal spectrum.

Antioxidant Potential Evaluation

Antioxidant compounds can neutralize harmful free radicals, playing a role in preventing cellular damage. The phenolic hydroxyl group on the naphthol ring and the nitrogen atoms in the azo and benzothiazole groups suggest that this compound may possess antioxidant capabilities.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method to evaluate the antioxidant potential of a compound. nih.gov This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.govresearchgate.net The activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. e3s-conferences.org While the DPPH assay is a widely used primary screening tool, specific results for this compound are not extensively detailed in the available literature. However, studies on other phenolic thiazoles have demonstrated significant radical scavenging activity, attributing this property to the presence of phenolic groups and the hydrazone moiety. nih.gov The evaluation of benzimidazole (B57391) hydrazone derivatives also showed that the position and number of hydroxyl groups on the aromatic rings are crucial for antioxidant activity. mdpi.com

Anticancer Activity Screening

The benzothiazole nucleus is a key pharmacophore in several anticancer agents, making its derivatives, including this compound, promising candidates for cancer research.

In vitro cytotoxicity assays, such as the MTT assay, are used for preliminary screening of a compound's potential anticancer effects. researchgate.net These assays measure the ability of a compound to reduce the viability of cancer cells. While direct cytotoxicity data for this compound is scarce, research on structurally related compounds highlights the potential of this chemical class. For example, pyrazole-linked benzothiazole-naphthol derivatives have shown significant cytotoxicity against human cervical cancer cells (HeLa). mdpi.com Other studies have synthesized various benzothiazole derivatives and tested their cytotoxicity against cell lines like the human breast cancer MCF-7 cells and human lung carcinoma A549 cells, with some derivatives showing potency even greater than the standard drug cisplatin. nih.govresearchgate.net The mechanism often involves the induction of cell death (apoptosis) and is dependent on the dose and the specific chemical structure of the derivative. europeanreview.org These findings underscore the potential of the benzothiazole-naphthol scaffold as a basis for the development of new anticancer agents.

Nuclease Activity Studies (e.g., DNA Cleavage)

Currently, there is a lack of specific published research investigating the nuclease activity of this compound. Studies on the DNA cleavage potential of various chemical compounds are crucial for understanding their mechanisms of action, particularly for potential applications in anticancer or antimicrobial therapies. Such studies typically involve incubating the compound with a plasmid or genomic DNA and analyzing the resulting fragments using techniques like agarose (B213101) gel electrophoresis. The absence of such data for this compound means its capacity to induce DNA damage remains uncharacterized.

Molecular Docking and Computational Biological Activity Prediction for Ligand-Protein Interactions

Similarly, specific molecular docking and computational studies focused on predicting the biological activity of this compound are not found in the public domain. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. This information is invaluable for predicting the compound's potential pharmacological effects and for designing more potent and selective derivatives.

While studies on other thiazole (B1198619) derivatives have utilized molecular docking to explore their binding to various biological targets, this specific analysis for this compound has not been documented. Therefore, its potential protein-binding partners and associated biological activities remain speculative from a computational standpoint.

Further research is evidently needed to elucidate the in vitro biological activities of this compound, specifically its potential as a nuclease agent and its interactions with biological macromolecules. Such studies would be instrumental in determining the potential utility of this compound in various biochemical and pharmaceutical applications.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the molecular structure and properties of 1-(2-Benzothiazolylazo)-2-naphthol. These methods provide insights that are often complementary to experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of benzothiazolyl azo dyes. researchgate.net Studies on closely related derivatives, such as 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole, have utilized DFT to investigate their structure and tautomerism. researchgate.net The choice of functional and basis set is critical for obtaining accurate results. For instance, the M06-2X functional combined with the 6-311+G(d,p) basis set and an SMD solvation model has been identified as a suitable level of theory for examining these types of compounds in solution. researchgate.net

These calculations are instrumental in understanding the azo-hydrazone tautomerism, a key feature of this class of compounds. DFT helps to determine the relative stability of the tautomeric forms and provides insights into the electronic distribution within the molecule. researchgate.net The electronic structure elucidated by DFT is fundamental to understanding the molecule's reactivity and potential applications. For related benzothiazole (B30560) derivatives, DFT calculations have been employed to correlate electronic properties with observed bioactivities. researchgate.net

Ab Initio Methods for High-Level Molecular Properties

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for calculating molecular properties. For complex systems like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark data for geometric parameters and energies. Although computationally more demanding, these methods are invaluable for validating results from DFT calculations and for obtaining highly accurate predictions of molecular properties where experimental data is scarce. For instance, in studies of similar molecules, ab initio Hartree-Fock (HF) methods have been used alongside DFT to provide a comparative analysis of the electronic structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry that helps in rationalizing the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis.

HOMO-LUMO Energy Gap and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov In the context of this compound and its analogs, the HOMO is typically localized on the electron-rich naphthol moiety, while the LUMO is often centered on the electron-accepting benzothiazole part of the molecule. This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor portion upon photoexcitation.

Computational studies on related azo clubbed benzothiazole derivatives have shown that theoretical calculations of the HOMO-LUMO gap can be correlated with experimental observations, such as antimicrobial activity. researchgate.net The magnitude of the HOMO-LUMO gap provides insights into the charge transfer interactions occurring within the molecule. aimspress.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Benzothiazole Azo Dye

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-2.45
Energy Gap (ΔE)3.70

Note: The values presented are illustrative for a related benzothiazole azo dye and serve to demonstrate the typical data obtained from FMO analysis.

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A higher hardness value indicates lower reactivity.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Global Reactivity Descriptors for a Related Benzothiazole Azo Dye

DescriptorFormulaIllustrative Value
Electronegativity (χ)-(EHOMO + ELUMO)/24.30 eV
Chemical Hardness (η)(ELUMO - EHOMO)/21.85 eV
Global Electrophilicity (ω)χ2 / (2η)4.98 eV

Note: The values are calculated using the illustrative energies from Table 1 and represent typical data for a related benzothiazole azo dye.

Spectroscopic Property Predictions

Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules, providing a valuable link between theoretical models and experimental data. For this compound, these predictions are vital for understanding its electronic transitions and vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of such dyes. By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). These calculations are sensitive to the tautomeric form of the molecule and the solvent environment, both of which can be modeled computationally.

Furthermore, DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. The calculated vibrational spectra for the different tautomers can be compared with experimental spectra to help identify the dominant form of the molecule under specific conditions. For example, in studies of related compounds, calculated vibrational frequencies have been compared with experimental FT-IR spectra to confirm molecular structures. researchgate.net The agreement between theoretical and experimental spectra provides confidence in the accuracy of the computational model. nih.gov

Simulation of UV-Vis Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to simulate the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands.

For azo dyes containing the benzothiazole and naphthol moieties, TD-DFT calculations are instrumental in understanding their color properties. Studies on analogous thiazolylazonaphthol dyes have demonstrated that the main absorption band in the visible region is largely influenced by the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In a theoretical investigation of a closely related compound, 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol, TD-DFT simulations indicated that the UV-Vis spectra are relatively insensitive to the tautomeric form of the molecule, with a primary absorption band appearing around 500 nm. researchgate.net This absorption is characteristic of the extensive π-conjugated system spanning the benzothiazole and naphthol rings, linked by the azo bridge. The simulations help in assigning the observed experimental electronic transitions to specific molecular orbital transitions. For instance, the main visible band is typically assigned to the HOMO→LUMO transition, which has significant π→π* character.

The effect of solvent on the absorption spectra can also be modeled using continuum models like the Polarizable Continuum Model (PCM) within the TD-DFT framework. These calculations often show a solvatochromic shift, where the absorption maximum changes with the polarity of the solvent, which is a common characteristic of such dyes.

A summary of typical TD-DFT calculation results for a thiazolylazonaphthol dye is presented below:

TransitionCalculated Excitation Energy (eV)Calculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2.48500> 0.1HOMO → LUMO
S₀ → S₂> 3.0< 413VariableOther π→π* transitions

Note: The data in this table is representative and based on findings for structurally similar thiazolylazo dyes.

Vibrational Frequency Calculations and Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of the spectral bands to specific molecular motions.

Theoretical vibrational analysis of benzothiazole derivatives and azo dyes involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

For this compound, key vibrational modes of interest include:

N=N stretching: The azo group's stretching vibration is a characteristic feature.

C-N and C-S stretching: Vibrations associated with the benzothiazole ring.

C=C and C-H vibrations: Aromatic ring stretching and bending modes from the naphthol and benzothiazole moieties.

O-H and C-O stretching: Associated with the hydroxyl group of the naphthol part. In cases of keto-hydrazone tautomerism, a C=O stretching vibration would be expected.

In a study of a similar thiazolylazonaphthol dye, an experimental IR band at 1678 cm⁻¹ was assigned to the C=O bond stretching vibration, suggesting the presence of the keto-form in the solid state. researchgate.net DFT calculations can help to distinguish between the azo-enol and keto-hydrazone tautomers by predicting the vibrational frequencies for each form.

A representative table of calculated and experimental vibrational frequencies for key functional groups in a related benzothiazole azo dye is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
O-H Stretch~3400~3450Phenolic O-H
Aromatic C-H Stretch3100-30003100-3000C-H stretching in aromatic rings
C=O Stretch (Keto form)~16801678Carbonyl stretch
C=N/C=C Stretch1600-14501600-1450Aromatic ring and thiazole (B1198619) stretching
N=N Stretch~1400~1420Azo group stretching
C-O Stretch~1250~1270Phenolic C-O stretch

Note: The data is based on published findings for analogous compounds and serves as a representative example. researchgate.netmdpi.com

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the design and prediction of the NLO properties of new organic molecules.

Polarisability and Hyperpolarisability Calculations

The NLO response of a molecule is primarily determined by its polarizability (α) and first hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are promising candidates for NLO applications.

DFT calculations are widely used to predict these properties. The calculations involve applying a finite electric field to the molecule and determining the resulting change in dipole moment. The polarizability and hyperpolarizability tensors can then be extracted from these results.

For molecules like this compound, the key structural features contributing to a significant NLO response are:

An extended π-conjugated system: This allows for efficient charge transfer across the molecule.

The presence of electron-donating and electron-accepting groups: The naphthol hydroxyl group acts as a donor, and the benzothiazole moiety can act as an acceptor, creating a donor-π-acceptor (D-π-A) framework that enhances the NLO response.

Computational studies on other benzothiazole derivatives have shown that the substitution pattern on the aromatic rings can significantly influence the hyperpolarizability. mdpi.com For instance, the introduction of strong electron-withdrawing or -donating groups can enhance the charge transfer character and, consequently, the β value.

The calculated polarizability and first hyperpolarizability for a representative benzothiazole derivative are shown in the table below.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)> 2 D
Average Polarisability (α)> 200 a.u.
First Hyperpolarisability (β_tot)> 150 a.u.

Note: The values are representative and based on calculations for substituted benzothiazole derivatives. The atomic units (a.u.) can be converted to electrostatic units (esu) for comparison with experimental data. mdpi.comnih.gov

These theoretical predictions are invaluable for screening potential NLO candidates and for understanding the structure-property relationships that govern their non-linear optical behavior.

Advanced Materials Science Applications

Chromophoric Materials for Dyes and Pigments

1-(2-Benzothiazolylazo)-2-naphthol and its derivatives are significant chromophoric materials, a property derived directly from the azo (-N=N-) group which acts as the primary chromophore. This azo bridge connects the benzothiazole (B30560) and naphthol aromatic systems, creating an extensive system of delocalized pi-electrons. This configuration allows the molecule to absorb light in the visible spectrum, resulting in intense color. byjus.comvedantu.com Azo dyes represent the largest and most versatile class of synthetic dyes used commercially, with applications in the textile, printing, and paper industries. chemrxiv.orgbiotechjournal.in

The color of these compounds can be tuned by modifying the chemical structure of the aromatic rings. biotechjournal.in Furthermore, the ability of this compound to act as a chelating ligand for various metal ions significantly broadens its color palette. The formation of metal complexes with ions such as cobalt, copper, nickel, and iron leads to new compounds with distinct and often more brilliant colors and improved stability, making them valuable as pigments. bumipublikasinusantara.idresearchgate.net These metal-complex dyes are particularly noted for their application in dyeing materials like leather, where strong and lasting color is required. repec.org The synthesis typically involves a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a reactive aromatic species like 2-naphthol (B1666908). byjus.comvedantu.com

Table 1: Physicochemical Properties of Related Azo Dye Ligands and Complexes

Compound/Complex Color λ max (nm) Key Observation
2-(2-pyridyl azo)-1-naphthol (Ligand) Brown 320 n → π* transition in the UV-region. bumipublikasinusantara.id
Cobalt (II) complex Brown - Complexation leads to shifts in absorption. bumipublikasinusantara.id
Nickel (II) complex Brown - Complexation leads to shifts in absorption. bumipublikasinusantara.id
Cadmium (II) complex Brown - Complexation leads to shifts in absorption. bumipublikasinusantara.id

Optical Data Storage Materials

Azo dyes, including those based on benzothiazole structures, have been identified as critical materials for the recording layer in write-once optical discs such as CD-R and DVD-R. iasa-web.org The principle behind their use lies in their excellent optical and thermal properties. spiedigitallibrary.org The dye layer in these discs is designed to be stable under normal conditions but irreversibly altered when struck by a high-powered laser beam during the "burning" process.

The laser creates heated pits in the dye layer, changing its optical properties (reflectivity) to encode digital data. For a dye to be effective, it must exhibit high absorption at the specific wavelength of the recording laser (e.g., 630-650 nm for DVD-R) and possess a sharp thermal decomposition threshold. spiedigitallibrary.orgiphy.ac.cn This ensures that the data can be written cleanly and efficiently without degrading adjacent areas. Metal-azo complexes are often preferred as they offer enhanced thermal stability and a high refractive index, which are crucial for high-density data storage. iphy.ac.cnoup.com

In the manufacturing of recordable discs, a solution of the organic dye is spin-coated onto a polycarbonate substrate to form a thin, uniform recording layer. spiedigitallibrary.org Azo dyes are one of the three main types of dyes used for this purpose, alongside cyanine (B1664457) and phthalocyanine. iasa-web.orgcdrom2go.com Verbatim is a notable manufacturer that has utilized Azo dye technology in its CD-R and DVD-R media, citing its superior resistance to UV light damage and long-term archival stability. newegg.cometilize.com

The performance of the disc is directly related to the properties of the dye. For instance, a nickel-azo complex based on benzothiazole was investigated for red-light (650 nm) static recording and showed a sharp thermal decomposition threshold at 330°C and a high refractive index, making it a promising candidate for DVD-R media. iphy.ac.cn Similarly, a zinc-azo dye complex based on 6-methoxybenzothiazole (B1296504) demonstrated good absorption at 635 nm and thermal stability up to 300°C. oup.com These characteristics ensure reliable data writing and long-term data retention, making such azo dyes integral to the production of high-quality recordable optical media. etilize.comebay.com While Blu-ray discs use a different recording technology and laser wavelength, the foundational research into azo dyes for optical storage in CDs and DVDs was a critical step in the evolution of optical media. cdrom2go.com

Table 2: Properties of Benzothiazole-based Azo Dyes for Optical Recording

Dye Type Key Property Value Application Relevance
Nickel-azo complex (benzothiazole-based) Thermal Decomposition 330°C Sharp threshold ensures precise pit formation. iphy.ac.cn
Nickel-azo complex (4-methylthiazole-based) Refractive Index (n) at 650 nm 2.46 High refractive index is crucial for high-density storage. iphy.ac.cn
Nickel-azo complex (4-methylthiazole-based) Reflectivity Contrast 51% High contrast allows for accurate data reading. iphy.ac.cn
Zinc-azo complex (6-methoxybenzothiazole-based) Thermal Stability Up to 300°C Ensures data integrity and archival life. oup.com

Liquid Crystal Systems and Their Mesophase Behavior

The rigid, rod-like molecular structure of compounds containing benzothiazole and azo linkages makes them candidates for forming liquid crystal phases. uobasrah.edu.iq Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The calamitic (rod-shaped) molecules in these materials can align with each other, leading to anisotropic properties.

The inclusion of a heterocyclic fused ring system like benzothiazole in a molecule can have a significant impact on its mesomorphic (liquid crystalline) properties due to the introduction of dipoles and changes in molecular shape. uobasrah.edu.iq Studies on related systems, such as those based on 2,1,3-benzothiadiazole, show that functionalized derivatives can exhibit nematic and smectic liquid crystal phases. nih.govresearchgate.net The specific phase behavior is influenced by factors such as the length of flexible alkyl chains attached to the rigid core and the nature of the terminal groups. uobasrah.edu.iq For example, research on azo and acetylene-based ionic liquid crystals demonstrated that the presence of charges favored the formation of a Smectic A (SmA) phase, where molecules are arranged in layers. researchgate.net

The mesophase behavior is typically characterized by observing textures under a Polarized Optical Microscope (POM) and measuring phase transition temperatures using Differential Scanning Calorimetry (DSC). Research on chloro-benzothiazole Schiff base esters, which are structurally analogous, has shown that they exhibit enantiotropic nematic phases, meaning the liquid crystal phase is stable on both heating and cooling cycles. uobasrah.edu.iq

Table 3: Mesophase Behavior of Related Benzothiadiazole (BTD) Liquid Crystals

Compound Phase Transition Temperature (°C) Method
Me₂NC7 (BTD-based) Crystalline → Isotropic 108.1 DSC (Heating) nih.gov
Me₂NC7 (BTD-based) Isotropic → Nematic 106.8 DSC (Cooling) nih.gov
Me₂NC7 (BTD-based) Nematic → Crystalline 41.7 DSC (Cooling) nih.gov
Me₂NOC7 (BTD-based) Crystalline → Nematic 122.8 DSC (Heating) nih.gov

Integration into Polymer Composites for Sensing Platforms

The distinct color change that this compound and related azo dyes exhibit upon binding with metal ions makes them excellent candidates for use as chromogenic chemosensors. mdpi.com These molecules can be integrated into polymer composites to create robust and practical sensing platforms for detecting environmental and biological analytes. researchgate.net In such a platform, the polymer acts as a solid matrix or support, immobilizing the dye while allowing it to interact with the target analyte.

The sensing mechanism relies on the interaction between the analyte (e.g., a metal ion like Cu²⁺, Sn²⁺, or Al³⁺) and the chelating sites on the azo dye molecule. chemrxiv.org This interaction alters the electronic structure of the dye, causing a shift in its light absorption spectrum, which is perceived as a visible color change. mdpi.comresearchgate.net This allows for the qualitative "naked-eye" detection of the target. For quantitative analysis, the change in absorbance can be measured with a spectrophotometer. researchgate.net

For example, a sensor for Cu(II) ions has been developed using a poly(vinyl chloride) (PVC) membrane that incorporates a synthesized azo dye as the active ionophore. researchgate.net In another approach, azo dyes have been adsorbed onto porous materials like titania-doped silica (B1680970) aerogels. acs.org This demonstrates the principle of creating a solid-state sensor by integrating a responsive dye into a stable, high-surface-area matrix. The development of such polymer composites enables the creation of low-cost, selective, and sensitive optical sensors for a wide range of applications, including environmental monitoring and diagnostics. researchgate.netresearchgate.net

Future Perspectives and Research Directions

Development of Novel Derivatives with Enhanced Properties

A primary focus of future research lies in the rational design and synthesis of novel derivatives of 1-(2-Benzothiazolylazo)-2-naphthol to achieve enhanced chemical, physical, and biological properties. By strategically modifying the core structure, researchers aim to fine-tune the compound's characteristics for specific applications, ranging from improved analytical reagents to more potent bioactive agents.

One promising avenue of investigation involves the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives. These compounds, which incorporate a Betti base moiety, have demonstrated significant potential as antiproliferative and pesticidal agents. For instance, a series of novel β-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups have been synthesized and shown to exhibit favorable insecticidal properties against agricultural pests like the oriental armyworm and diamondback moth. nih.govnih.gov Structure-activity relationship (SAR) studies have provided valuable insights, indicating that the nature and substitution pattern of the heteroaryl group play a crucial role in the observed bioactivity. nih.govnih.gov Further research in this area will likely focus on optimizing these structures to maximize their efficacy and selectivity, potentially leading to the development of new and more effective agrochemicals.

The table below summarizes the insecticidal activity of selected 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol derivatives against the diamondback moth, highlighting the potential for targeted structural modifications to enhance pesticidal properties.

Furthermore, the introduction of different functional groups onto the benzothiazole (B30560) or naphthol rings can significantly impact the compound's thermal stability and chromogenic properties. For example, the synthesis of a novel thiazolylazo reagent, 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol, has been shown to result in a compound with thermal stability up to 171°C. researchgate.net Such enhancements are crucial for applications in materials science where durability under varying environmental conditions is paramount.

Exploration of New Applications in Emerging Technologies

The unique electronic and optical properties of this compound and its derivatives make them attractive candidates for a variety of emerging technologies. While their traditional use has been in analytical chemistry for the determination of metal ions, future applications are envisioned in more advanced fields such as molecular sensors, nonlinear optics, and optical data storage.

The development of highly selective and sensitive chemosensors for the detection of metal ions is an area of active research. Benzothiazole-based derivatives have been designed as fluorescent and colorimetric sensors for biologically and environmentally important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov These sensors often exhibit a "turn-on" fluorescence response or a distinct color change upon binding with the target ion, allowing for its detection at very low concentrations. nih.gov Future work will likely focus on designing sensors with even greater selectivity for specific ions and on developing practical applications for these sensors in areas such as medical diagnostics and environmental monitoring.

The extended π-conjugated systems present in these molecules also suggest potential applications in nonlinear optics (NLO). Materials with high second-order NLO properties are in demand for applications in optoelectronics and photonics. mdpi.com Quantum chemical studies on related benzothiazole-based dyes have shown that their NLO responses can be tuned by modifying the electron-donating and electron-withdrawing groups within the molecule. researchgate.net Further investigation into the NLO properties of this compound derivatives could lead to the development of new materials for optical switching and signal processing.

Moreover, the photochromic properties of azo compounds have been explored for applications in optical data storage. semanticscholar.org The ability of these molecules to undergo reversible isomerization between two stable states upon exposure to light of different wavelengths could be harnessed for writing and erasing data at the molecular level. Research in this area would involve designing derivatives with optimal photo-switching characteristics, such as high fatigue resistance and significant changes in optical properties between the two states.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for the efficient design of new molecules with desired properties. In the context of this compound and its derivatives, computational tools such as Density Functional Theory (DFT) and molecular docking are being employed to predict molecular structures, electronic properties, and biological activities before their synthesis. nih.govresearchgate.net This predictive approach saves significant time and resources by allowing researchers to prioritize the synthesis of the most promising candidates.

DFT calculations have been instrumental in understanding the structural and electronic properties of these compounds. For example, DFT and Time-Dependent DFT (TD-DFT) studies have been used to investigate the tautomeric equilibria and to rationalize the observed UV-Vis absorption spectra of these dyes. researchgate.netresearchgate.net Such studies provide a deeper understanding of the relationship between molecular structure and optical properties, which is essential for the design of new chromogenic reagents and NLO materials.

Molecular docking simulations are another powerful tool, particularly in the context of drug discovery and development. These simulations can predict the binding modes of this compound derivatives with biological targets, such as enzymes or receptors. nih.gov For instance, molecular docking studies have been used to investigate the interactions of antiproliferative derivatives with tubulin, providing insights into their mechanism of action. nih.gov The predictions from these in silico studies can then be validated through experimental biological assays, creating a feedback loop that informs the design of next-generation compounds with improved activity. The integration of these computational methods with experimental work is expected to accelerate the discovery and optimization of new derivatives for a wide range of applications.

Sustainable and Green Synthetic Routes and Application Development

In line with the growing emphasis on environmentally friendly chemical processes, a significant research effort is being directed towards the development of sustainable and green synthetic routes for this compound and its derivatives. Traditional synthetic methods often involve the use of hazardous solvents, harsh reaction conditions, and produce significant amounts of waste. rsc.org Green chemistry approaches aim to address these issues by utilizing eco-friendly solvents, catalysts, and energy sources.

A variety of green synthetic methodologies have been successfully applied to the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives. These include one-pot, multi-component reactions catalyzed by environmentally benign catalysts such as maltose, L-valine, and reusable magnetic nanoparticles. eur.nlnih.gov These reactions are often carried out in green solvents like water or under solvent-free conditions, which significantly reduces their environmental impact. eur.nl

The use of alternative energy sources, such as microwave and ultrasound irradiation, has also been shown to be effective in promoting these reactions. rsc.org Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields compared to conventional heating methods. Similarly, ultrasound-assisted synthesis offers a simple and efficient protocol for the preparation of benzothiazole derivatives under solvent- and catalyst-free conditions.

The table below provides a comparison of different green synthetic methods for the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives, highlighting the improvements in reaction time and yield.

Future research in this area will continue to explore novel green synthetic strategies, with a focus on improving reaction efficiency, minimizing waste, and utilizing renewable resources. The development of these sustainable methods is not only environmentally responsible but also economically advantageous, making the synthesis and application of this compound derivatives more viable for large-scale industrial production.

Q & A

Q. What are the standard synthetic routes for 1-(2-Benzothiazolylazo)-2-naphthol, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via diazo coupling between 2-aminobenzothiazole and 2-naphthol under acidic conditions. Key steps include:

  • Diazotization : Use NaNO₂ in HCl at 0–5°C to generate the diazonium salt from 2-aminobenzothiazole .
  • Coupling : React the diazonium salt with 2-naphthol in alkaline media (pH 8–10) to form the azo bond. Temperature control (<10°C) minimizes side reactions .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor yield via HPLC or TLC (Rf ≈ 0.6 in ethyl acetate/hexane 3:7) . Optimization : Employ fractional factorial design to test variables (e.g., pH, temperature, stoichiometry) and identify critical parameters for yield maximization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • UV-Vis Spectroscopy : Confirm the π→π* transition of the azo group (λmax ≈ 450–480 nm in DMSO) .
  • FT-IR : Identify key functional groups: N=N stretch (~1450 cm⁻¹), C-O stretch of naphthol (~1250 cm⁻¹), and benzothiazole ring vibrations (1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 110–160 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups in derivatives .

Q. What chromatographic techniques are recommended for purifying this compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) as eluent. Monitor fractions via TLC .
  • HPLC : Reverse-phase C18 columns with methanol/water (70:30) achieve baseline separation of isomers .
  • Recrystallization : Ethanol-water mixtures (3:1) yield high-purity crystals (>95% by melting point analysis) .

Advanced Research Questions

Q. How can factorial design methodologies optimize multi-variable interactions in synthesizing benzothiazole-azo-naphthol derivatives?

A 2³ factorial design evaluates three factors (temperature, pH, catalyst concentration) at two levels (high/low). For example:

FactorLow LevelHigh Level
Temperature (°C)515
pH810
Catalyst (mol%)0.52.0
Response surface methodology (RSM) models yield data to identify optimal conditions. ANOVA quantifies factor significance (p < 0.05) .

Q. What computational approaches are suitable for modeling the coordination chemistry of this compound with transition metals?

  • DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate binding energies (e.g., Co²⁺, Ni²⁺). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) on ligand conformation using GROMACS .
  • TD-DFT : Predict electronic spectra of metal complexes and compare with experimental UV-Vis data .

Q. How should contradictory results between theoretical and experimental spectroscopic data be resolved in metal complexation studies?

  • Error Analysis : Check computational parameters (basis set, solvation model). For example, B3LYP/6-311+G(d,p) often aligns better with experimental IR frequencies than smaller basis sets .
  • Experimental Validation : Perform X-ray crystallography to confirm coordination geometry. Compare bond lengths/angles with DFT-optimized structures .
  • Statistical Correlation : Use Pearson/Spearman tests to quantify agreement between calculated and observed spectral shifts .

Q. What mechanistic insights can kinetic studies provide for catalytic reactions mediated by benzothiazolylazo-naphthol complexes?

  • Rate Law Determination : Use UV-Vis stopped-flow techniques to monitor reaction progress. Fit data to pseudo-first-order kinetics for catalyst-substrate binding .
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from rate constants at multiple temperatures. For example, ΔH‡ < 40 kJ/mol suggests diffusion-controlled processes .
  • Isotope Effects : Compare kH/kD ratios to identify proton-transfer steps in catalytic cycles .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + XRD for structural analysis) .
  • Software Tools : Leverage ChemDraw for reaction schematics, OriginLab for kinetic modeling, and MestReNova for NMR deconvolution .
  • Safety Protocols : Handle diazonium salts in fume hoods (risk of exothermic decomposition) and use PPE for carcinogenic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.